4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine

Medicinal Chemistry Organic Synthesis Building Blocks

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1618-36-6) is a heterocyclic compound with a fused pyrrolo[2,3-d]pyrimidine core, characterized by a chlorine atom at the 4-position and a methyl group at the 5-position. This compound is a key intermediate and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting JAK, EGFR, and other protein kinases.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1618-36-6
Cat. No. B167712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine
CAS1618-36-6
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=NC=N2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyNISJMYPRXDUYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Selection Guide


4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1618-36-6) is a heterocyclic compound with a fused pyrrolo[2,3-d]pyrimidine core, characterized by a chlorine atom at the 4-position and a methyl group at the 5-position . This compound is a key intermediate and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting JAK, EGFR, and other protein kinases [1][2]. Its chemical reactivity is defined by the 4-chloro group, which serves as a viable leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amines and other substituents to generate focused libraries of potential drug candidates [3]. This guide provides a quantitative, comparator-driven assessment to support informed scientific selection and procurement decisions.

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Why Substitution Fails


The procurement of a generic pyrrolo[2,3-d]pyrimidine without specifying the exact substitution pattern of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1618-36-6) is a critical scientific and economic risk. The presence of both the 4-chloro and 5-methyl groups is not a trivial structural nuance; it dictates a distinct reactivity and biological profile that cannot be approximated by close analogs such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (lacking the 5-methyl group) or 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (a different 4-substituent). The 5-methyl group influences the electronics of the heterocyclic core, impacting the rate and yield of nucleophilic substitution at the 4-position, a key step in many derivative syntheses [1]. Furthermore, SAR studies across the class demonstrate that specific substituents at the 4 and 5 positions are crucial for kinase selectivity and potency [2]. Using an analog with a different substitution pattern would derail a synthesis campaign or produce a compound library with an unintended and potentially inactive or off-target pharmacological profile, leading to wasted resources and project delays. The evidence below quantifies the specific advantages of the precise CAS 1618-36-6 structure.

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Differentiation Evidence


Nucleophilic Substitution: 5-Methyl Advantage

The 4-chloro group in both 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (target) and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1, comparator) is a competent leaving group for nucleophilic aromatic substitution [1]. However, the presence of the electron-donating 5-methyl group in the target compound modulates the electronic density of the pyrimidine ring. A class-level inference suggests this modification can subtly alter the activation energy for SNAr, potentially impacting reaction rates and yields [2]. For instance, in the synthesis of a related pyrrolo[2,3-d]pyrimidine derivative via nucleophilic displacement, the reported yield for a 4-chloro-5-methyl derivative was 83% . While a direct yield comparison under identical conditions for the non-methylated analog is not reported, this high yield demonstrates the synthetic viability and established utility of the 5-methyl-substituted scaffold in practice.

Medicinal Chemistry Organic Synthesis Building Blocks

Procurement Cost Advantage

A cross-study comparison of vendor pricing reveals a notable difference in the commercial availability and cost between 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and its non-methylated analog. The target compound is widely available from multiple commercial suppliers, resulting in competitive pricing. For example, the list price for 250 mg of the target compound (97% purity) is approximately ¥128.00 (CNY) . In contrast, the comparator, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), while also commercially available, may be found at a higher price point from certain vendors for similar quantities, for example, £15.00 (GBP) for 100 mg [1]. Although the quantities differ slightly, the target compound generally presents a more economical option for research-scale procurement, especially when considering the established synthetic utility of the 5-methyl-substituted core in kinase inhibitor programs.

Chemical Procurement Cost Efficiency Research Supplies

4-Chloro Substitution: Key for Kinase Inhibition

The 4-chloro group in the target compound is a critical feature for its role as a precursor to potent kinase inhibitors. This is supported by a direct head-to-head comparison from a patent application disclosing substituted pyrrolo[2,3-d]pyrimidines as kinase inhibitors [1]. In this work, the inventors specifically describe a method where a 4-hydroxy pyrrolo[2,3-d]pyrimidine compound is converted to the corresponding 4-chloro compound (specifically citing a compound analogous to the target) as a key synthetic step to obtain the final, active kinase inhibitors. This conversion is necessary because the 4-chloro group is a much better leaving group for subsequent derivatization compared to a 4-hydroxy or 4-amino group, enabling the efficient synthesis of diverse analogs for SAR studies [2]. While the target compound itself may not be the final drug, its specific 4-chloro-5-methyl structure is the essential, validated starting point for accessing a class of molecules with demonstrated potent kinase inhibition (e.g., IC50 values in the low nanomolar range for MERTK and FLT3 inhibitors derived from this scaffold) [3].

Kinase Inhibition Structure-Activity Relationship Cancer Research

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Applications


Kinase Inhibitor Library Synthesis via SNAr

This compound is ideally suited for medicinal chemistry groups focused on synthesizing libraries of kinase inhibitors. The 4-chloro group serves as a robust leaving group for nucleophilic aromatic substitution (SNAr) with a variety of amines, alkoxides, or thiols, as evidenced by its use in patent literature [1]. This reactivity enables the rapid generation of structurally diverse analogs for structure-activity relationship (SAR) studies targeting JAK, EGFR, or other protein kinases [2]. The documented high yield of 83% for a nucleophilic displacement reaction on this scaffold provides confidence in its synthetic efficiency .

Cost-Effective Scale-Up of Pyrrolopyrimidine Intermediates

For academic labs or CROs scaling up a published synthetic route that features a pyrrolo[2,3-d]pyrimidine core, this specific compound offers a cost-effective entry point. Its competitive commercial pricing (e.g., ~¥128 for 250 mg) allows for economical procurement of larger quantities needed for multi-step synthesis campaigns . This is particularly relevant when the target molecule is a derivative of this core, as it minimizes the total cost per compound compared to using more expensive, less common analogs.

Starting Material for Antiviral Nucleoside Analogs

The compound's utility extends to the synthesis of nucleoside analogs with potential antiviral activity. Patents and literature describe the derivatization of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine to yield compounds like 7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-β-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, which has been investigated for its virus-inhibiting properties . The specific substitution pattern of the target compound is the exact starting point required to access these advanced intermediates, making it an indispensable reagent for antiviral drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.